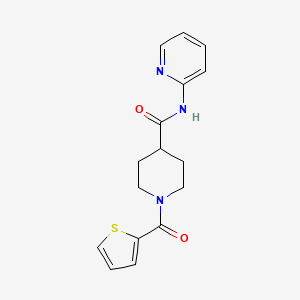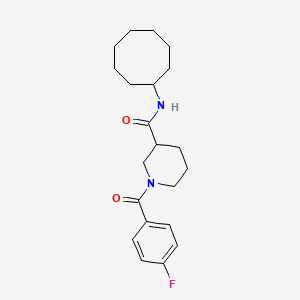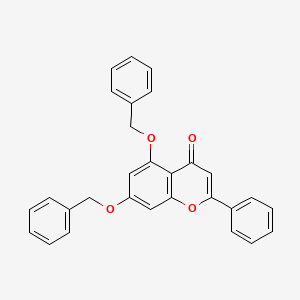
1-pentanoyl-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-pentanoyl-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonylpiperazines. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly for its ability to act as a potent inhibitor of various enzymes and receptors. In
Mecanismo De Acción
The mechanism of action of 1-pentanoyl-4-(phenylsulfonyl)piperazine involves the binding of the compound to the active site of the targeted enzyme or receptor. This binding results in the inhibition of the enzyme or receptor activity, thereby modulating the physiological processes in which they are involved. The exact mechanism of action of 1-pentanoyl-4-(phenylsulfonyl)piperazine varies depending on the targeted enzyme or receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-pentanoyl-4-(phenylsulfonyl)piperazine are dependent on the specific enzyme or receptor that it targets. For example, inhibition of carbonic anhydrase by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the reduction of intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the improvement of cognitive function, which is beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-pentanoyl-4-(phenylsulfonyl)piperazine is its ability to act as a potent inhibitor of various enzymes and receptors. This makes it a valuable tool in the development of novel therapeutic agents. However, one of the limitations of 1-pentanoyl-4-(phenylsulfonyl)piperazine is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 1-pentanoyl-4-(phenylsulfonyl)piperazine. One area of research is the development of novel therapeutic agents for the treatment of various diseases based on the inhibition of specific enzymes or receptors by 1-pentanoyl-4-(phenylsulfonyl)piperazine. Another area of research is the study of the potential toxicity of 1-pentanoyl-4-(phenylsulfonyl)piperazine and the development of safer analogs. Additionally, the study of the structure-activity relationship of 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the development of more potent inhibitors with improved selectivity and pharmacological properties.
Conclusion:
1-pentanoyl-4-(phenylsulfonyl)piperazine is a promising chemical compound with potential applications in the field of medicinal chemistry. Its ability to act as a potent inhibitor of various enzymes and receptors makes it a valuable tool in the development of novel therapeutic agents. However, its potential toxicity and limitations for in vivo use need to be further studied. Future research directions include the development of novel therapeutic agents, the study of potential toxicity, and the structure-activity relationship of 1-pentanoyl-4-(phenylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-pentanoyl-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to act as a potent inhibitor of various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. These enzymes and receptors play important roles in various physiological processes, and their inhibition by 1-pentanoyl-4-(phenylsulfonyl)piperazine can lead to the development of novel therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-9-15(18)16-10-12-17(13-11-16)21(19,20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMXMJHDXJNISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4669855.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4669859.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4669880.png)

![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4669900.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4669909.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4669928.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4669943.png)

![3-allyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4669959.png)
![5-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4669966.png)
![4-[(4-bromophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B4669967.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4669974.png)